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molecular formula C15H20N4O4S B8277056 ethyl 1-tert-butyl-5-[2-(methylsulfonyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylate

ethyl 1-tert-butyl-5-[2-(methylsulfonyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylate

Cat. No. B8277056
M. Wt: 352.4 g/mol
InChI Key: XHQODLOOLHSEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284298B2

Procedure details

50 mg (0.142 mmol) of ethyl 1-tert-butyl-5-[2-(methylsulfonyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylate were dissolved in 1.5 mL of dry DMF, 14.7 mg (0.156 mmol) of phenol and 59 mg (0.426 mmol) of potassium carbonate were added. The final suspension was stirred at 70° C. for 3 h then partitioned between H2O and AcOEt. The organic layer was washed with brine dried over Na2SO4, filtered and concentrated under reduced pressure to provide the title compound (77%).
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
14.7 mg
Type
reactant
Reaction Step Two
Quantity
59 mg
Type
reactant
Reaction Step Two
[Compound]
Name
final suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][N:13]=[C:12](S(C)(=O)=O)[N:11]=2)=[CH:8][C:7]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[N:6]1)([CH3:4])([CH3:3])[CH3:2].[C:25]1([OH:31])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[C:1]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][N:13]=[C:12]([O:31][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)[N:11]=2)=[CH:8][C:7]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[N:6]1)([CH3:4])([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(C)(C)(C)N1N=C(C=C1C1=NC(=NC=C1)S(=O)(=O)C)C(=O)OCC
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
14.7 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
59 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
final suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between H2O and AcOEt
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=C(C=C1C1=NC(=NC=C1)OC1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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